molecular formula C10H15N3O3S B14839353 4-Cyclopropoxy-5-(dimethylamino)pyridine-2-sulfonamide

4-Cyclopropoxy-5-(dimethylamino)pyridine-2-sulfonamide

Cat. No.: B14839353
M. Wt: 257.31 g/mol
InChI Key: UTZWNZYYCVZIFC-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-5-(dimethylamino)pyridine-2-sulfonamide is a chemical compound with the molecular formula C10H15N3O3S It is a derivative of pyridine, featuring a cyclopropoxy group, a dimethylamino group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-5-(dimethylamino)pyridine-2-sulfonamide typically involves multiple steps. One common method is the reaction of 4-dimethylaminopyridine with cyclopropyl alcohol in the presence of a suitable catalyst to introduce the cyclopropoxy group. This is followed by the sulfonation of the resulting compound using a sulfonating agent such as chlorosulfonic acid or sulfur trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-5-(dimethylamino)pyridine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-Cyclopropoxy-5-(dimethylamino)pyridine-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis, particularly in acylation and esterification reactions.

    Biology: Investigated for its potential as an enzyme inhibitor, affecting various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-5-(dimethylamino)pyridine-2-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine (DMAP): A widely used nucleophilic catalyst in organic synthesis.

    Sulfanilamide: A sulfonamide antibiotic with antimicrobial properties.

Uniqueness

4-Cyclopropoxy-5-(dimethylamino)pyridine-2-sulfonamide is unique due to the presence of the cyclopropoxy group, which can enhance its reactivity and specificity in chemical reactions. Additionally, the combination of the dimethylamino and sulfonamide groups provides a distinct profile of biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H15N3O3S

Molecular Weight

257.31 g/mol

IUPAC Name

4-cyclopropyloxy-5-(dimethylamino)pyridine-2-sulfonamide

InChI

InChI=1S/C10H15N3O3S/c1-13(2)8-6-12-10(17(11,14)15)5-9(8)16-7-3-4-7/h5-7H,3-4H2,1-2H3,(H2,11,14,15)

InChI Key

UTZWNZYYCVZIFC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CN=C(C=C1OC2CC2)S(=O)(=O)N

Origin of Product

United States

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